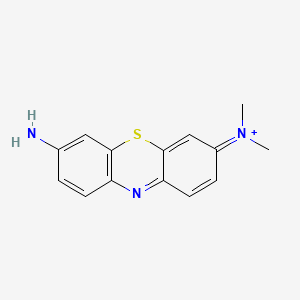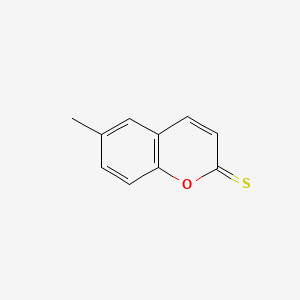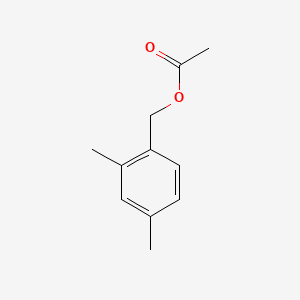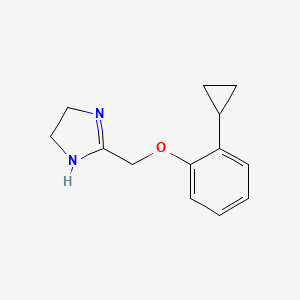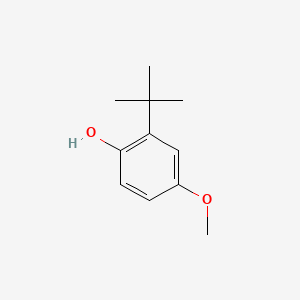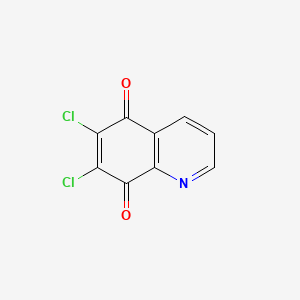
6,7-二氯喹啉-5,8-二酮
概述
描述
6,7-Dichloroquinoline-5,8-dione is a chemical compound with the molecular formula C9H3Cl2NO2 and a molecular weight of 228.03 g/mol . It is known for its potential applications in cancer research due to its ability to inhibit CDC25B2, a phosphatase enzyme, with an IC50 value of 4.6 µM . This compound is also referred to as compound DA3002 in some scientific literature .
科学研究应用
6,7-Dichloroquinoline-5,8-dione has several scientific research applications:
作用机制
Target of Action
The primary target of 6,7-Dichloroquinoline-5,8-dione is the NQO1 protein , also known as DT-diaphorase . This flavoenzyme is mainly localized in the cytosol, but a low level is also detected in the nucleus . It is highly expressed in most human solid tumors, such as lung, breast, colon, and pancreas .
Mode of Action
6,7-Dichloroquinoline-5,8-dione interacts with its target, the NQO1 protein, by acting as a substrate . The quantum chemical parameters calculated using the DFT method showed that these derivatives are highly reactive towards the nucleophilic target . The molecular electrostatic potential map (MEP) showed that nucleophilic regions are localized near the nitrogen atom and the formyl group .
Biochemical Pathways
It is known that the enzymatic conversion rates depend on the type of substituent at the c2 position of the 5,8-quinolinedione scaffold .
Result of Action
The result of the action of 6,7-Dichloroquinoline-5,8-dione is the formation of quinoline-ortho-quinone metal complexes when reacted with various transition metal dimers . Systematic variation of the reaction conditions helped identify the solvent as the source of the carbonyl oxygen .
生化分析
Biochemical Properties
6,7-Dichloroquinoline-5,8-dione plays a significant role in biochemical reactions, primarily through its interaction with the CDC25B2 phosphatase. The compound inhibits CDC25B2 with an IC50 value of 4.6 µM . By inhibiting this enzyme, 6,7-Dichloroquinoline-5,8-dione can disrupt the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This interaction highlights the compound’s potential as a therapeutic agent in cancer research.
Cellular Effects
6,7-Dichloroquinoline-5,8-dione exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CDC25B2 by 6,7-Dichloroquinoline-5,8-dione leads to cell cycle arrest, particularly at the G2/M phase, preventing cells from entering mitosis . This effect is particularly relevant in cancer cells, where uncontrolled cell division is a hallmark.
Molecular Mechanism
The molecular mechanism of 6,7-Dichloroquinoline-5,8-dione involves its binding to the active site of CDC25B2, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of CDKs, leading to cell cycle arrest . Additionally, 6,7-Dichloroquinoline-5,8-dione may induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dichloroquinoline-5,8-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dichloroquinoline-5,8-dione remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained cell cycle arrest and potential cytotoxicity, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of 6,7-Dichloroquinoline-5,8-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDC25B2 and induces cell cycle arrest without significant toxicity . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
6,7-Dichloroquinoline-5,8-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of CDC25B2 affects the phosphorylation status of CDKs, altering metabolic flux and metabolite levels . Additionally, 6,7-Dichloroquinoline-5,8-dione may undergo metabolic transformations that impact its efficacy and toxicity.
Transport and Distribution
The transport and distribution of 6,7-Dichloroquinoline-5,8-dione within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 6,7-Dichloroquinoline-5,8-dione accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on CDC25B2 and other targets.
Subcellular Localization
6,7-Dichloroquinoline-5,8-dione exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . In the nucleus, 6,7-Dichloroquinoline-5,8-dione interacts with CDC25B2 and other regulatory proteins, modulating cell cycle progression and gene expression.
准备方法
The synthesis of 6,7-Dichloroquinoline-5,8-dione typically involves the chlorination of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 6 and 7 positions of the quinoline ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain high-purity 6,7-Dichloroquinoline-5,8-dione .
化学反应分析
6,7-Dichloroquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its biological activity.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6,7-Dichloroquinoline-5,8-dione can be compared with other quinoline derivatives such as:
5,7-Dichloro-8-quinolinol: Another chlorinated quinoline with different biological activities.
6,7-Dichloroisoquinoline-5,8-dione: Similar structure but with isoquinoline backbone, leading to different reactivity and applications.
4-Hydroxy-6,8-Dichloroquinoline: Contains hydroxyl groups, which can alter its chemical properties and biological activities.
属性
IUPAC Name |
6,7-dichloroquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215723 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-19-1 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-quinolinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
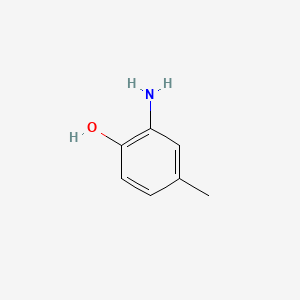
![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)



